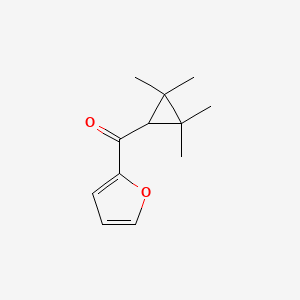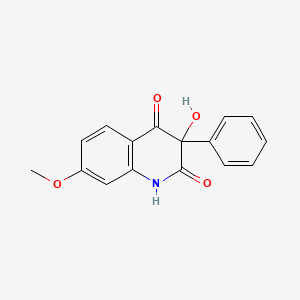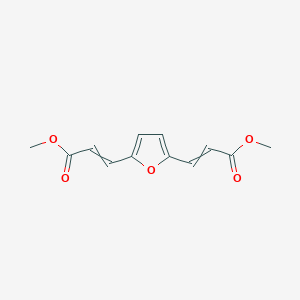
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is an organotellurium compound characterized by the presence of benzyloxy and methoxyphenyl groups attached to a tellanium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide typically involves the reaction of tellurium tetrachloride with benzyloxy and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then treated with hydrobromic acid to yield the bromide salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The benzyloxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include various tellurium-containing compounds with different functional groups, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl telluride
- Dimethyl telluride
- Diethyl telluride
Uniqueness
(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is unique due to the presence of both benzyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to other organotellurium compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
92514-21-1 |
|---|---|
Formule moléculaire |
C21H21BrO3Te |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
bis(4-methoxyphenyl)-phenylmethoxytellanium;bromide |
InChI |
InChI=1S/C21H21O3Te.BrH/c1-22-18-8-12-20(13-9-18)25(21-14-10-19(23-2)11-15-21)24-16-17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
LONKLVLZVJIXHU-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)[Te+](C2=CC=C(C=C2)OC)OCC3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
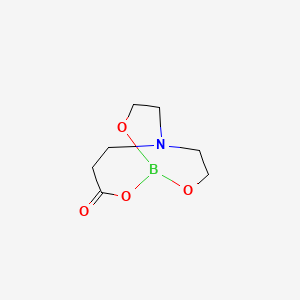
![4-[(2-Nitrophenyl)selanyl]morpholine](/img/structure/B14341087.png)
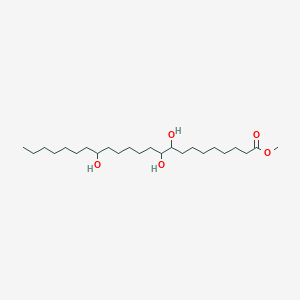
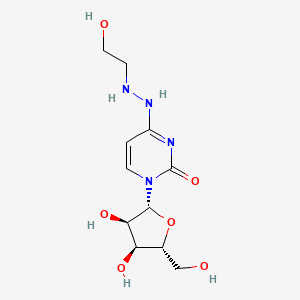

![1,1'-{[2,5-Bis(hexadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dibenzene](/img/structure/B14341102.png)
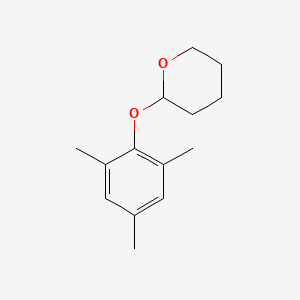
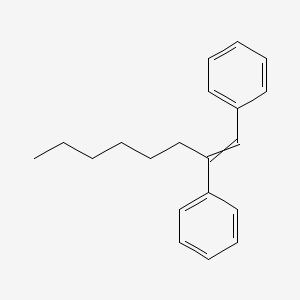
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
